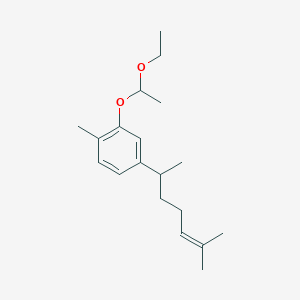![molecular formula C12H15NO3 B14306656 Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate CAS No. 112178-20-8](/img/structure/B14306656.png)
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate is an ester compound characterized by the presence of a carbonyl group (C=O) bonded to a methoxy group (CH₃O) and an amino group (NH₂) attached to a phenylethyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate can be synthesized through the esterification of 3-oxo-3-[(2-phenylethyl)amino]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to maintain product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Reduction: Reduction with lithium aluminum hydride (LiAlH₄) can convert the ester to the corresponding alcohol.
Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Nucleophilic Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 3-oxo-3-[(2-phenylethyl)amino]propanoic acid and methanol.
Reduction: 3-hydroxy-3-[(2-phenylethyl)amino]propanol.
Nucleophilic Substitution: Various substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The phenylethyl group can enhance the compound’s binding affinity to certain targets, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: A simple ester with a similar structure but lacks the amino and phenylethyl groups.
Ethyl acetate: Another ester with a similar structure but with an ethyl group instead of a phenylethyl group.
Methyl butyrate: An ester with a similar carbonyl and methoxy group but with a different alkyl chain.
Uniqueness
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
112178-20-8 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
methyl 3-oxo-3-(2-phenylethylamino)propanoate |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)9-11(14)13-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
Clé InChI |
CPMTURQTHZIIHX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


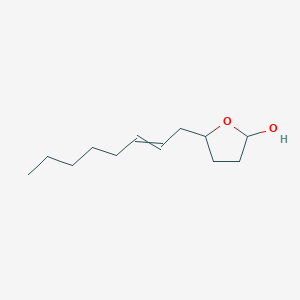
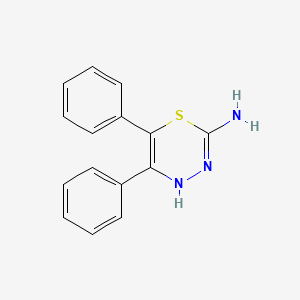
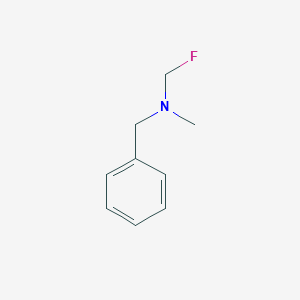
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)
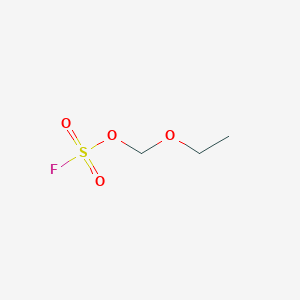


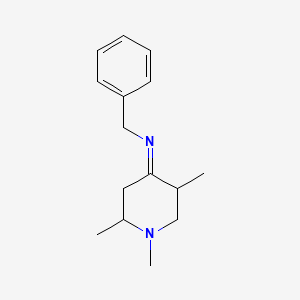

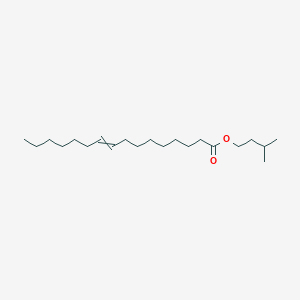

![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
